molecular formula C14H16Cl2O3 B15144835 Ciprofibrate methyl ester-d6

Ciprofibrate methyl ester-d6

Cat. No.: B15144835
M. Wt: 309.2 g/mol
InChI Key: QKMIJFOKKANKAZ-WFGJKAKNSA-N
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Description

Ciprofibrate methyl ester-d6 is a deuterated form of ciprofibrate methyl ester, which is a hypolipemic agent structurally related to clofibrate. This compound is primarily used as an internal standard for the quantification of ciprofibrate in various analytical applications, particularly in mass spectrometry . The deuterium labeling (d6) enhances the accuracy and precision of analytical measurements by providing a stable isotopic reference.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ciprofibrate methyl ester-d6 involves several key steps:

    Alcoholysis: The starting material, acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester, undergoes alcoholysis to form an intermediate.

    Alkylation: The intermediate is then subjected to alkylation to introduce the necessary functional groups.

    Alkaline Hydrolysis: Finally, the product is obtained through alkaline hydrolysis.

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of this compound. This method offers improved heat and mass transfer, scalability, and safety. The continuous flow approach allows for the efficient production of the compound with high productivity and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Ciprofibrate methyl ester-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

    Clofibrate: Another hypolipemic agent structurally related to ciprofibrate.

    Fenofibrate: A widely used lipid-lowering agent with a similar mechanism of action.

    Gemfibrozil: Another fibrate class drug used to treat hyperlipidemia.

Comparison: Ciprofibrate methyl ester-d6 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical applications. Compared to clofibrate and fenofibrate, this compound offers improved analytical performance as an internal standard. Additionally, its specific activation of PPARα makes it a valuable tool in research focused on lipid metabolism and related disorders .

Properties

Molecular Formula

C14H16Cl2O3

Molecular Weight

309.2 g/mol

IUPAC Name

methyl 3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C14H16Cl2O3/c1-13(2,12(17)18-3)19-10-6-4-9(5-7-10)11-8-14(11,15)16/h4-7,11H,8H2,1-3H3/i1D3,2D3

InChI Key

QKMIJFOKKANKAZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Origin of Product

United States

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